molecular formula C10H12F3NO2 B13690580 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

Cat. No.: B13690580
M. Wt: 235.20 g/mol
InChI Key: GEUIFMSEZXXYBJ-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[35]nonan-5-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one typically involves the reaction of a suitable spirocyclic precursor with trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the trifluoroacetyl group. For example, a common synthetic route involves the use of 3-ethoxy-6-(2,2,2-trifluoroacetyl)-6-azaspiro[3.5]nonan-1-one as a starting material .

Industrial Production Methods

While specific industrial production methods for 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3The use of trifluoroacetic anhydride and appropriate spirocyclic precursors under optimized reaction conditions would likely be employed .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoroacetyl group or other parts of the molecule.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents, oxidizing agents, and nucleophiles. For example, aromatic amines can react with the compound under solvent-free conditions or in refluxing toluene to form various products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, reactions with aromatic amines can yield bishetarylcarbinols or hemiaminals .

Scientific Research Applications

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions with biological molecules. For example, the compound may act as an inhibitor of certain enzymes or proteins by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one is unique due to its specific combination of a spirocyclic structure and a trifluoroacetyl group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroacetyl)-2-azaspiro[3.5]nonan-5-one

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)8(16)14-5-9(6-14)4-2-1-3-7(9)15/h1-6H2

InChI Key

GEUIFMSEZXXYBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CN(C2)C(=O)C(F)(F)F)C(=O)C1

Origin of Product

United States

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